molecular formula C17H34N4O10  H2SO4 B001006 Ribostamycin CAS No. 53797-35-6

Ribostamycin

Cat. No. B001006
CAS RN: 53797-35-6
M. Wt: 550.5 g/mol
InChI Key: RTCDDYYZMGGHOE-YMSVYGIHSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The biosynthetic pathway of ribostamycin involves several key enzymatic steps starting from DOS glycosylation to generate paromamine, which is then converted to neamine through dehydrogenation and amination processes. Finally, ribosylation of neamine yields ribostamycin. This pathway highlights the complex enzymatic orchestration required to produce ribostamycin and its derivatives, demonstrating the potential for engineering biosynthetic pathways to generate novel antibiotics (Subba et al., 2005); (Kurumbang et al., 2011).

Scientific Research Applications

  • Biosynthesis in Streptomyces : Ribostamycin may act as an intermediate in the biosynthesis of neomycin in Streptomyces fradiae (Baud, Betencourt, Peyré, & Penasse, 1977). Additionally, pseudoribostamycin synthesis in Streptomyces venezuelae YJ003 indicates potential in producing hybrid compounds for combating bacterial resistance to aminoglycosides (Kurumbang, Liou, & Sohng, 2011).

  • Antimicrobial Properties :

    • Ribostamycin displays in vitro activity against Prototheca algae, suggesting its potential in treating protothecosis in humans (Casal & Gutiérrez Aroca, 2004).
    • It exhibits antibacterial activity similar to kanamycin, offering a possible therapeutic advance if less otovestibular toxic (Yourassowsky & Vander Linden, 1976).
    • Ribostamycin shows comparable antimicrobial activity to gentamicin and ampicillin against Gram-positive bacteria but is less active against Gram-negative bacteria (Inouye, Watanabe, & Kitasato, 1989).
    • It is effective in treating chronic and recurrent bronchopulmonary and urinary infections, showing high sensitivity to Gram-negative bacteria (Abate, Polimeni, & Visani, 1980).
  • Combination Treatments and Pharmacokinetics :

    • Ribostamycin's effectiveness is enhanced when combined with ethylenediaminetetraacetic acid (EDTA) against pathogenic bacteria (Kong et al., 2020).
    • Its pharmacokinetic behavior varies in healthy volunteers and patients with impaired renal function (Yamasaku, Suzuki, & Umemura, 1980).
  • Potential Risks and Side Effects :

    • Ribostamycin may cause systemic anaphylaxis, particularly in patients with sensitization to other aminoglycosides and β-lactams (Borghesan et al., 2004).
    • Its ototoxicity in albino guinea-pigs appears comparable to the non-treated group, showing no significant differences in cochlear cytoarchitecture (Catalano & Serra, 1982).
  • Other Applications :

    • Ribostamycin and amikacin can self-assemble into linear oligomers at high concentrations, influencing their antibiotic effects (Zheng et al., 2018).
    • Engineered Escherichia coli can produce novel antibiotics with improved activity by engineering the biosynthetic pathway of ribostamycin derivatives (Kurumbang, Park, Yoon, Liou, & Sohng, 2010).

Safety And Hazards

Ribostamycin may damage fertility or the unborn child. It is harmful in contact with skin or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The development of synthetic approaches to Ribostamycin and other aminoglycosides is an active area of research due to their importance as antibiotics . The performance of new methods like the nano-quantity analyte detector (NQAD) could be useful for the production of hybrid compounds to defend against bacterial resistance to aminoglycosides .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCDDYYZMGGHOE-YMSVYGIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribostamycin sulfate

CAS RN

53797-35-6
Record name Ribostamycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53797-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribostamycin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053797356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribostamycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.421
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOSTAMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFN1QU7PEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin
Reactant of Route 2
Ribostamycin
Reactant of Route 3
Ribostamycin
Reactant of Route 4
Ribostamycin
Reactant of Route 5
Ribostamycin
Reactant of Route 6
Ribostamycin

Citations

For This Compound
2,960
Citations
H Baud, A Betencourt, M Peyre… - The Journal of …, 1977 - jstage.jst.go.jp
… fradiae was found which synthesizes ribostamycin instead of neomycin. After a reverse mutation new colonies were obtained producing neomycin again. Ribostamycin might thus be …
Number of citations: 29 www.jstage.jst.go.jp
K Kakinuma, Y Ogawa, T Sasaki, H Seto… - Journal of the …, 1981 - ACS Publications
… This communication deals with our studies on the biosynthesis of ribostamycin (1), one of … broth of Streptomyces ribosidiflcus, a ribostamycin producer, and each labeled antibiotic was …
Number of citations: 65 pubs.acs.org
V Kumar, WA Remers - The Journal of Organic Chemistry, 1981 - ACS Publications
JA H hydroxyl group was free for glycosidic linking with a suitable 1-ribosyl chloride. In order to obtain the appro-priately protected neamine derivative (6), we treated tetra-ZV-(…
Number of citations: 16 pubs.acs.org
NP Kurumbang, K Liou, JK Sohng - Applied biochemistry and …, 2011 - Springer
… gives ribostamycin. Here, we report the biosynthesis of 6′-deamino-6′-hydroxyribostamycin (a ribostamycin … was detected with ribostamycin in the isolates of ribostamycin cosmid …
Number of citations: 10 link.springer.com
V Kumar, WA Remers - The Journal of Organic Chemistry, 1978 - ACS Publications
… including kanamycin B, neomycin, ribostamycin, and the butirosins.… ribostamycin from neamine provided an example of 5-0-glycosidation.11 The regiospecific synthesis of ribostamycin …
Number of citations: 31 pubs.acs.org
TR Zachman‐Brockmeyer, JB Thoden… - Protein …, 2017 - Wiley Online Library
… , RbmB, involved in the biosynthesis of ribostamycin derived from Streptomyces ribosidificus.6 As shown in Scheme 1, ribostamycin, a broad spectrum aminoglycoside antibiotic, …
Number of citations: 9 onlinelibrary.wiley.com
H Fukami, S Ikeda, K Kitahara… - … and Biological Chemistry, 1977 - Taylor & Francis
… One of which was confirmed as a ribostamycin derivative. The others were designated as its 6-0-… Ribostamycin (I) produced by Streptomyces ribosidificus has a broad antimicrobial spec…
Number of citations: 8 www.tandfonline.com
F Kudo, T Kawashima, K Yokoyama… - The Journal of …, 2009 - nature.com
… ribostamycin by the use of four neomycin biosynthetic enzymes. So far, all nine enzymes for ribostamycin … NeoD were recently found to catalyze the glycosylation of ribostamycin using …
Number of citations: 10 www.nature.com
S Omoto, S INOUYE, M KOJIMA, T NIIDA - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
1H-spectra which showedserious overlapping of signals, and a slight structural change brought about distinct 13Csignal shifts. For the spectral assignment, the 13Cresonance shifts …
Number of citations: 48 www.jstage.jst.go.jp
V Kumar, GS Jones Jr, I Blacksberg… - Journal of Medicinal …, 1980 - ACS Publications
2', 3'-Epimino analogues of neamine, ribostamycin, and kanamycin B possessing little or no intrinsic antimicrobial activity were designed to enhance the activity of kanamycin A against …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.